molecular formula C10H8F2O3 B15334702 Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate

Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate

Cat. No.: B15334702
M. Wt: 214.16 g/mol
InChI Key: PZVLPNOXAFVGSZ-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as a substrate for enzymes, participating in various metabolic pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate: Similar compounds include other esters with difluorophenyl groups, such as Methyl 3-(2,6-difluorophenyl)-2-oxobutanoate and Methyl 3-(2,6-difluorophenyl)-2-oxopentanoate.

Uniqueness

This compound is unique due to its specific structural features, including the difluorophenyl group and the ester moiety

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(2,6-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3

InChI Key

PZVLPNOXAFVGSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1F)F

Origin of Product

United States

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